N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide
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Overview
Description
N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide is neuraminidase (NA) . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a key target for antiviral drugs .
Mode of Action
This compound interacts with neuraminidase, inhibiting its activity . The compound’s structure allows it to bind effectively to the active sites of neuraminidase, thereby preventing the enzyme from performing its function .
Biochemical Pathways
By inhibiting neuraminidase, this compound disrupts the life cycle of the influenza virus . This prevents the release of new virus particles from infected cells, thereby limiting the spread of the virus within the host .
Result of Action
The inhibition of neuraminidase by this compound results in a decrease in the spread of the influenza virus within the host . This can lead to a reduction in the severity and duration of influenza symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 5-benzylthiazole-2-amine with 2,4-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting cytotoxic activity against various tumor cell lines. It is also being investigated for its antimicrobial properties.
Materials Science: Thiazole derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share a similar thiazole core structure and exhibit comparable biological activities.
N-(thiazol-2-yl)benzenesulfonamides: These derivatives also possess thiazole rings and are known for their antibacterial properties.
Uniqueness
N-(5-benzylthiazol-2-yl)-2,4-dimethylfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2,4-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-10-21-12(2)15(11)16(20)19-17-18-9-14(22-17)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODHJRXCVZXAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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